

Application Notes and Protocols for CPTH2 Hydrochloride in Cancer Cell Lines

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Compound of Interest

Compound Name: CPTH2 hydrochloride

Cat. No.: B2653799

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Introduction

CPTH2 hydrochloride is a cell-permeable compound identified as a potent inhibitor of histone acetyltransferases (HATs), specifically targeting the Gcn5 and p300/KAT3B enzymes.^{[1][2]} Histone acetylation is a critical epigenetic modification that regulates gene expression, and its dysregulation is frequently observed in cancer.^[2] By inhibiting HATs, **CPTH2 hydrochloride** modulates the acetylation of histones, primarily histone H3, leading to downstream effects on gene transcription and cellular processes.^{[1][3]} These application notes provide a comprehensive overview of the use of **CPTH2 hydrochloride** in cancer cell line research, including its mechanism of action, protocols for key experiments, and available data on its efficacy.

Mechanism of Action

CPTH2 hydrochloride exerts its anticancer effects by inhibiting the enzymatic activity of Gcn5 and p300 histone acetyltransferases.^{[1][2]} This inhibition is competitive with the histone substrate.^[2] The primary consequence of this inhibition is a reduction in the acetylation of histone H3.^[1] This hypoacetylation of histones leads to a more condensed chromatin structure, rendering DNA less accessible to transcription factors. This, in turn, alters the expression of genes involved in cell proliferation, survival, and invasion. The downstream effects observed in

cancer cell lines include a decrease in cell proliferation, induction of apoptosis, and a reduction in cell migration and invasion.^{[1][2]}

Data Presentation

In Vitro Efficacy of CPTH2 Hydrochloride

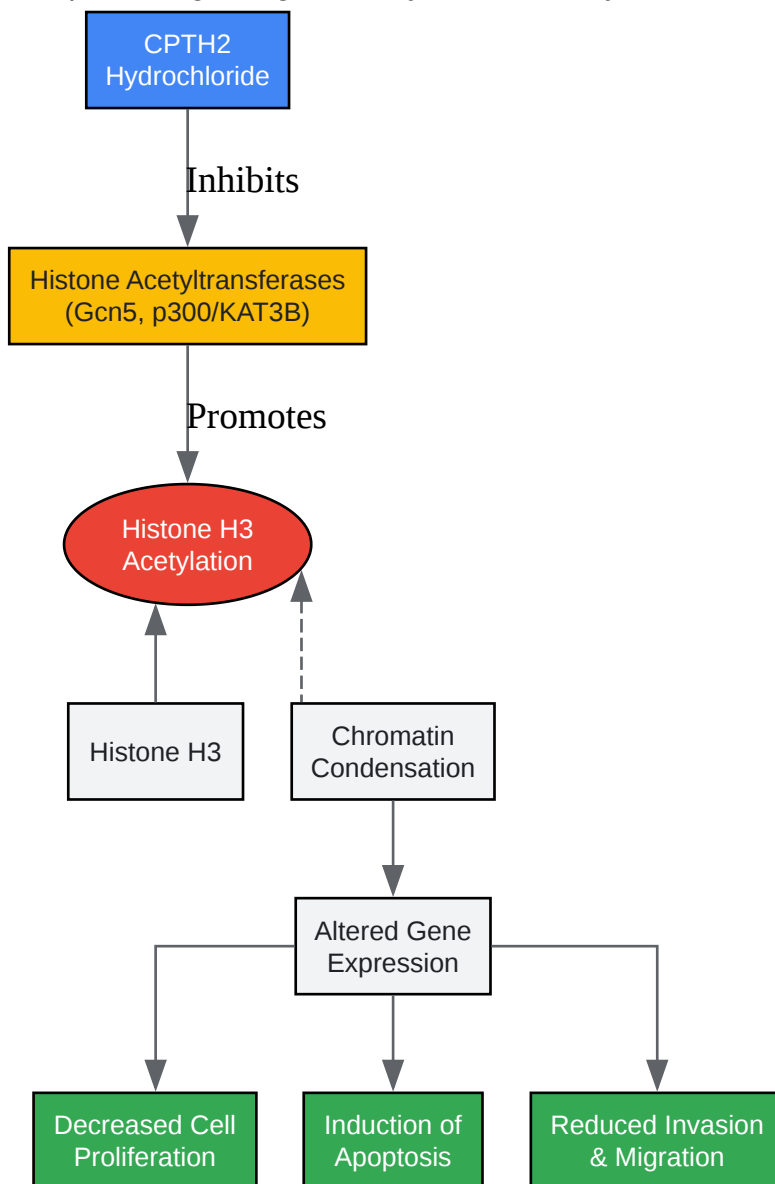
The following table summarizes the observed effects of **CPTH2 hydrochloride** on various cancer cell lines based on available literature. While specific IC₅₀ values across a wide range of cancer cell lines are not readily available in a consolidated format, the data below provides key concentrations and observed biological responses.

Cell Line Type	Concentration	Incubation Time	Observed Effect	Reference
Clear Cell Renal Carcinoma (ccRCC)	100 µM	12, 24, 48 hours	Decreased cell proliferation. ^{[1][2]}	^{[1][2]}
Clear Cell Renal Carcinoma (ccRCC)	100 µM	48 hours	Drastic increase in apoptotic/dead cell population. ^{[1][2]}	^{[1][2]}
Clear Cell Renal Carcinoma (ccRCC) - 786-O	100 µM	24, 48 hours	Counteracted invasion and migration. ^[1]	^[1]
General Cancer Cell Lines	Not Specified	Not Specified	Induces apoptosis and decreases invasiveness. ^{[1][2]}	^{[1][2]}

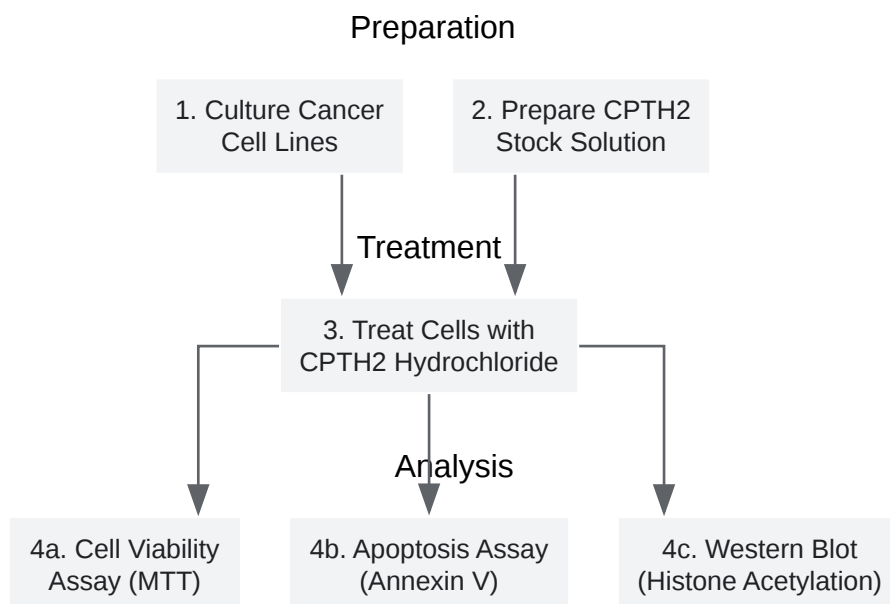
Note: The IC₅₀ value for CPTH2 in the fungal species *Candida albicans* has been reported as 3.0 µM, though this is not in a cancer cell line.^[4]

Mandatory Visualizations

Simplified Signaling Pathway of CPTH2 Hydrochloride



General Experimental Workflow for CPTH2 Hydrochloride



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